7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione
Description
This compound is a tricyclic heterocyclic system featuring a fused thia-diazatricyclo core substituted with 3-chlorophenyl and phenyl groups. Its structural complexity arises from the bicyclo[6.3.0] framework, which incorporates sulfur (thia) and two nitrogen atoms (diaza) in a strained ring system. Structural characterization of such molecules often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .
Properties
IUPAC Name |
7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-13-6-4-5-12(9-13)18-17-16(15-10-26-11-22(15)18)19(24)23(20(17)25)14-7-2-1-3-8-14/h1-9,15-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZASBHGOCUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(N2CS1)C4=CC(=CC=C4)Cl)C(=O)N(C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a chlorophenyl derivative with a thiazole precursor, followed by cyclization and further functionalization steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3’,4’:3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorinated Aromatic Substituents
A key structural feature of this compound is the 3-chlorophenyl group, which is also present in ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). While ND-7 is a fluoroquinolone derivative with a piperazine-acetyl linker, both compounds share the 3-chlorophenyl motif, which may enhance binding to hydrophobic pockets in biological targets.
Thia-Diazatricyclo Systems vs. Piperazine-Based Analogues
Thia-diazatricyclo systems are distinct from piperazine-containing compounds (e.g., ND-7) in their conformational rigidity. Piperazines are flexible and often act as linkers, whereas the fused tricyclic framework restricts rotational freedom, which could improve target selectivity but reduce metabolic stability. For example, the sulfur atom in the thia-diazatricyclo core may participate in hydrogen bonding or π-interactions, unlike the purely aliphatic piperazine in ND-7 .
Biological Activity
The compound 7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione (CAS: 321521-97-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C20H17ClN2O2S
- Molar Mass : 384.88 g/mol
- Structure : The compound features a unique tricyclic structure that includes sulfur and nitrogen atoms, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. The following are key findings from various research efforts:
- Inhibition of Carbonic Anhydrases : The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with tumor progression. IC50 values for these isoforms were found to be in the low nanomolar range, indicating potent inhibitory activity .
- Cell Viability Studies : In vitro tests on human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) demonstrated that the compound significantly reduced cell viability under both normoxic and hypoxic conditions .
- Mechanism of Action : The mechanism behind the anticancer activity appears to involve the alteration of the tumor microenvironment's pH, which can affect tumor growth and metastasis .
Table of Biological Activity Data
| Biological Target | IC50 Value (nM) | Cell Line Tested | Effect Observed |
|---|---|---|---|
| Carbonic Anhydrase IX | 36.4 | HT-29 | Significant inhibition |
| Carbonic Anhydrase XII | 40.6 - 140.8 | MDA-MB-231 | Moderate inhibition |
| Tumor Cell Viability | Varies | MG-63 | Reduced viability |
Case Study 1: Inhibition of Tumor Growth
In a controlled study, researchers administered varying doses of the compound to mice implanted with human tumor cells. Results showed a marked reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased proliferation markers in treated tumors, suggesting effective inhibition of tumor growth mechanisms .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of the compound to CA IX and CA XII active sites. The results indicated strong interactions through hydrogen bonds and hydrophobic contacts, supporting the observed experimental data on enzyme inhibition .
Table of Docking Results
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|---|
| 7-(3-chlorophenyl)... | CA IX | -9.5 | Hydrogen bonds, Hydrophobic |
| 7-(3-chlorophenyl)... | CA XII | -8.7 | Ionic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
